molecular formula C24H23ClN4O3S3 B2990823 Ethyl 2-(3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 671200-12-7

Ethyl 2-(3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2990823
CAS No.: 671200-12-7
M. Wt: 547.1
InChI Key: DWLJANYVQUHPMO-UHFFFAOYSA-N
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Description

Ethyl 2-(3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound featuring a fused thiazolo-triazole core, a 4-chlorophenyl substituent, and a tetrahydrobenzo[b]thiophene scaffold. Its synthesis involves multi-step reactions, including cyanoacetylation and cyclization processes. For instance, the tetrahydrobenzo[b]thiophene moiety is derived from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which is cyanoacetylated to form intermediates for further functionalization .

Properties

IUPAC Name

ethyl 2-[3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O3S3/c1-2-32-22(31)20-16-5-3-4-6-18(16)35-21(20)26-19(30)11-12-33-23-27-28-24-29(23)17(13-34-24)14-7-9-15(25)10-8-14/h7-10,13H,2-6,11-12H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLJANYVQUHPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCSC3=NN=C4N3C(=CS4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions including the formation of thiazole and triazole rings. The compound's structure features a thiazolo[2,3-c][1,2,4]triazole moiety, which is known for its diverse biological activities. The synthesis methodologies often involve the use of reagents such as hydrazine derivatives and various thio compounds to achieve the desired heterocyclic structures .

Synthesis Overview

StepReagents/ConditionsOutcome
1Thiazole formationFormation of thiazolo[2,3-c][1,2,4]triazole core
2Reaction with propanoylamineIntroduction of propanamido group
3Final esterificationProduction of ethyl ester derivative

Antitumor Activity

Research has demonstrated that derivatives of thiazolo[2,3-c][1,2,4]triazoles exhibit significant antitumor properties. For instance, compounds with similar structural features have shown IC50 values indicating potent cytotoxicity against various cancer cell lines including Jurkat and A-431 cells. The presence of electron-donating groups on the phenyl ring significantly enhances this activity .

Case Study: Cytotoxicity Evaluation
In a study evaluating several thiazole derivatives, compounds with a similar framework to this compound were tested against human liver carcinoma (HepG-2) and breast cancer (MCF-7) cell lines. The results indicated that modifications in the substituents led to varying levels of cytotoxicity .

Antimicrobial Activity

Thiazole and its derivatives have also been reported to possess antimicrobial properties. Compounds similar to this compound have shown effectiveness against fungal strains such as Aspergillus niger and Candida albicans. The mechanism is believed to involve disruption of fungal cell wall synthesis .

Table: Antimicrobial Activity

CompoundTarget OrganismInhibition Zone (mm)
1Aspergillus niger15
2Candida albicans18
3E. coli12

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from various studies indicate:

  • Thiazole Ring Importance : The presence of the thiazole ring is essential for both antitumor and antimicrobial activities.
  • Substituent Effects : Electron-donating groups on the phenyl ring enhance cytotoxicity.
  • Hydrophobic Interactions : Molecular dynamics simulations suggest that hydrophobic interactions play a significant role in binding affinity to target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of the target compound with key analogues, highlighting structural motifs, synthesis routes, and bioactivity:

Compound Key Structural Features Synthetic Route Bioactivity/Applications
Target Compound Thiazolo[2,3-c][1,2,4]triazole, 4-chlorophenyl, tetrahydrobenzo[b]thiophene, ester group Cyanoacetylation of tetrahydrobenzo[b]thiophene followed by cyclization Hypothesized heparanase inhibition (based on triazolo-thiadiazole analogues)
Ethyl 5-((1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (9b) 1,2,3-Triazole, phenyl, thiadiazole, ester group Reaction of methyl hydrazino-carbodithioate with 2-chloro-2-(2-phenylhydrazono)acetate Not explicitly reported; used as a model for mechanistic studies
6-Substituted-(3-Substituted phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole) Triazolo-thiadiazole core, variable substituents (e.g., salicylic acid derivatives) Condensation of 4-amino-5-substituted phenyl-4H-1,2,4-triazole-3-thiol with acids Heparanase inhibition, anti-metastatic activity in cancer models
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole-thione, dual chlorophenyl groups, hydrogen-bonded network Schiff base formation between triazole-thione and thiocarbonohydrazide No direct bioactivity reported; structural emphasis on hydrogen bonding and crystallinity

Key Comparative Insights

Structural Complexity and Diversity
  • Unlike the heparanase-inhibiting triazolo-thiadiazoles in , the target compound’s 4-chlorophenyl group may improve lipophilicity and membrane permeability, critical for pharmacokinetics.
Bioactivity Potential
  • However, the tetrahydrobenzo[b]thiophene moiety may alter target selectivity compared to salicylic acid-derived analogues.
  • The chlorophenyl substituent aligns with ’s emphasis on halogenated aryl groups, which often enhance stability and receptor binding in drug design.

Physicochemical and Spectral Comparison

Property Target Compound Triazolo-Thiadiazole () (E)-Triazole-Thione ()
Molecular Weight ~600–650 g/mol (estimated) ~350–400 g/mol ~450–500 g/mol
Solubility Low (due to bulky tetrahydrobenzo[b]thiophene) Moderate (polar thiadiazole core) Low (crystalline, hydrogen-bonded network)
Spectral Confirmation IR: N-H, C=O, C-S stretches; NMR: δ 1.2–1.4 (ethyl) IR: C=N, S-S stretches; NMR: δ 7.2–8.1 (aromatic) X-ray diffraction for hydrogen-bonded geometry

Q & A

Basic: What are the established synthetic routes for this compound, and what intermediates are critical?

Methodological Answer:
The compound is synthesized via multi-step heterocyclic condensation. A key intermediate is ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate , which reacts with lauroyl isothiocyanate to form a thioureido derivative. This intermediate undergoes intramolecular cyclization with alkyl bromoacetates (e.g., ethyl bromoacetate) in dry acetone using K₂CO₃ as a base, followed by refluxing (5–9 h) and purification via column chromatography (ethyl acetate/hexane) . Critical steps include controlling reaction time, temperature, and purification to avoid byproducts.

Basic: What spectroscopic techniques are used to confirm the compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.47–7.57 ppm, ester methyl at δ 1.23 ppm) and carbon signals (e.g., carbonyl at δ 168.1 ppm) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 320.0527) .
  • IR : Confirms functional groups (e.g., ester C=O stretch at 1735 cm⁻¹) .
    Cross-referencing with calculated spectra and microanalytical data ensures structural fidelity .

Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?

Methodological Answer:

  • Solvent Selection : Dry acetone minimizes hydrolysis of intermediates .
  • Catalyst/Base : K₂CO₃ enhances nucleophilic substitution efficiency .
  • Reaction Monitoring : TLC or HPLC tracks progress to terminate reflux at optimal time (e.g., 7 h for >70% yield) .
  • Purification : Gradient elution in column chromatography resolves polar byproducts . Computational tools (e.g., COMSOL Multiphysics) model reaction kinetics to refine parameters .

Advanced: What experimental designs evaluate the compound’s antimicrobial activity, and how are discrepancies in data addressed?

Methodological Answer:

  • Assay Design : Use standardized MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with positive controls (e.g., ampicillin) .
  • Data Contradictions : Variables like bacterial strain variability, solvent effects (DMSO vs. water), and substituent effects (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) require systematic testing. Statistical tools (ANOVA) identify significant differences .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing 4-chlorophenyl with trifluoromethyl) to isolate bioactive moieties .

Advanced: How can computational methods predict the compound’s reactivity or stability under varying conditions?

Methodological Answer:

  • DFT Calculations : Model electron distribution to predict nucleophilic/electrophilic sites (e.g., sulfur in thiazole ring) .
  • MD Simulations : Assess stability in biological membranes or solvent systems .
  • Degradation Studies : Accelerated stability testing (e.g., pH, temperature variations) combined with LC-MS identifies degradation pathways (e.g., ester hydrolysis) .

Advanced: What strategies validate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Enzyme Inhibition Assays : Target-specific assays (e.g., dihydrofolate reductase for antimicrobial activity) quantify IC₅₀ values .
  • Fluorescence Labeling : Track cellular uptake and localization using fluorophore-conjugated analogs .
  • Omics Integration : Transcriptomics/proteomics identifies downstream gene/protein targets after exposure .

Advanced: How are derivatives synthesized to explore structure-activity relationships?

Methodological Answer:

  • Functional Group Variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups via Suzuki coupling .
  • Scaffold Hopping : Synthesize analogs with pyrimidine or triazine cores instead of thiazolo-triazole .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-to-acid conversion) to enhance bioavailability .

Advanced: What analytical challenges arise in quantifying the compound in complex matrices (e.g., serum)?

Methodological Answer:

  • Sample Preparation : Solid-phase extraction (C18 columns) removes interferents .
  • LC-MS/MS : Multiple reaction monitoring (MRM) enhances specificity (e.g., transition m/z 320→205) .
  • Matrix Effects : Use isotope-labeled internal standards (e.g., ¹³C-labeled analog) to correct signal suppression .

Advanced: How is the compound’s pharmacokinetic profile evaluated preclinically?

Methodological Answer:

  • ADME Studies :
    • Absorption : Caco-2 cell monolayers predict intestinal permeability .
    • Metabolism : Liver microsomes identify major metabolites (e.g., CYP3A4-mediated oxidation) .
    • Excretion : Radiolabeled compound tracks urinary/fecal elimination in rodents .

Advanced: What frameworks guide the design of experiments for novel derivatives?

Methodological Answer:

  • Conceptual Frameworks : Link to heterocyclic drug design principles (e.g., bioisosterism, Lipinski’s rules) .
  • High-Throughput Screening (HTS) : Automated synthesis and robotic assays test 100s of analogs .
  • AI-Driven Design : Machine learning models (e.g., random forests) prioritize analogs with predicted high activity/low toxicity .

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